molecular formula C15H21NO6S B8237378 tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B8237378
M. Wt: 343.4 g/mol
InChI Key: SBDHXVMICOENAK-CYBMUJFWSA-N
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Description

tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxy methyl group, and a 1,2,3-oxathiazolidine ring with a carboxylate and two dioxide groups

Preparation Methods

The synthesis of tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxathiazolidine ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring.

    Introduction of the benzyloxy methyl group: This step involves the reaction of the oxathiazolidine intermediate with a benzyl halide in the presence of a base to introduce the benzyloxy methyl group.

    Addition of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the oxathiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy methyl group.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiazolidines.

Scientific Research Applications

tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.

    Modulating signaling pathways: The compound can modulate signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.

    Interacting with cellular membranes: It can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be compared with other similar compounds, such as:

    tert-Butyl ®-4-((methoxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: This compound has a methoxy group instead of a benzyloxy group, which may affect its chemical reactivity and biological activity.

    tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-thiazolidine-3-carboxylate 2,2-dioxide: This compound has a thiazolidine ring instead of an oxathiazolidine ring, which may influence its stability and reactivity.

    tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate: This compound lacks the two dioxide groups, which may affect its oxidation and reduction reactions.

Properties

IUPAC Name

tert-butyl (4R)-2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHXVMICOENAK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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